molecular formula C6H16Cl2N2O2S B13564769 2-Amino-3-[(3-aminopropyl)sulfanyl]propanoic acid dihydrochloride

2-Amino-3-[(3-aminopropyl)sulfanyl]propanoic acid dihydrochloride

Cat. No.: B13564769
M. Wt: 251.17 g/mol
InChI Key: KEUQGIFFPPCMBV-UHFFFAOYSA-N
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Description

2-Amino-3-[(3-aminopropyl)sulfanyl]propanoic acid dihydrochloride is a chemical compound with the molecular formula C6H16Cl2N2O2S and a molecular weight of 251.18 g/mol . This compound is a derivative of cysteine, where the thiol group is substituted with a 3-aminopropyl group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-Amino-3-[(3-aminopropyl)sulfanyl]propanoic acid dihydrochloride typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance yield and purity.

Chemical Reactions Analysis

2-Amino-3-[(3-aminopropyl)sulfanyl]propanoic acid dihydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Amino-3-[(3-aminopropyl)sulfanyl]propanoic acid dihydrochloride is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-Amino-3-[(3-aminopropyl)sulfanyl]propanoic acid dihydrochloride involves its interaction with biological molecules. The compound can form covalent bonds with cysteine residues in proteins, leading to the modification of protein function. This interaction can inhibit enzyme activity or alter protein-protein interactions, affecting various cellular pathways .

Comparison with Similar Compounds

Similar compounds to 2-Amino-3-[(3-aminopropyl)sulfanyl]propanoic acid dihydrochloride include:

    Cysteine: The parent compound, which has a thiol group instead of the 3-aminopropyl group.

    Homocysteine: A similar amino acid with an additional methylene group in the side chain.

    S-adenosylmethionine: A compound involved in methyl group transfers in biological systems.

The uniqueness of this compound lies in its ability to introduce a 3-aminopropyl group into molecules, providing a versatile functional group for further chemical modifications .

Properties

Molecular Formula

C6H16Cl2N2O2S

Molecular Weight

251.17 g/mol

IUPAC Name

2-amino-3-(3-aminopropylsulfanyl)propanoic acid;dihydrochloride

InChI

InChI=1S/C6H14N2O2S.2ClH/c7-2-1-3-11-4-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H

InChI Key

KEUQGIFFPPCMBV-UHFFFAOYSA-N

Canonical SMILES

C(CN)CSCC(C(=O)O)N.Cl.Cl

Origin of Product

United States

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